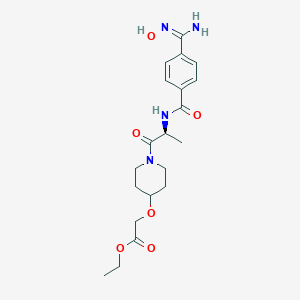
Sibrafiban
説明
Sibrafiban is a N-acylglycine.
科学的研究の応用
Clinical Trials and Findings
Numerous clinical trials have evaluated the efficacy and safety of sibrafiban in various settings:
- TIMI 12 Trial : This phase II trial assessed the pharmacokinetics, pharmacodynamics, and safety of this compound in 329 patients post-ACS. The results indicated effective long-term platelet inhibition with a clear dose-response relationship. However, a relatively high incidence of minor bleeding was noted .
- SYMPHONY Trial : In this large-scale study involving over 9,000 patients, this compound was compared to aspirin for secondary prevention after ACS. The findings revealed no significant additional benefit of this compound over aspirin regarding major ischemic events, raising concerns about its clinical utility .
- Comparison with Other Antiplatelet Agents : this compound was also compared to clopidogrel in various studies. While both agents aim to reduce ischemic events, this compound did not demonstrate superior outcomes compared to clopidogrel or aspirin when used as part of standard therapy .
Safety Profile
The safety profile of this compound has been a point of concern due to its association with bleeding complications. In the TIMI 12 trial, major hemorrhage occurred in 1.5% of patients treated with this compound . Additionally, minor bleeding incidents were significantly related to dosing regimens and renal function . This raises important considerations for patient selection and monitoring during treatment.
Potential Applications Beyond ACS
While primarily studied for ACS management, there is ongoing interest in exploring the use of this compound in other vascular conditions where platelet aggregation poses a risk, such as peripheral arterial disease or during certain surgical procedures. Further research is needed to establish its efficacy and safety in these contexts.
Summary Table of Key Clinical Trials
| Trial Name | Population Size | Intervention | Key Findings | Safety Concerns |
|---|---|---|---|---|
| TIMI 12 | 329 | This compound vs. Aspirin | Effective long-term platelet inhibition; high minor bleeding rates | 1.5% major hemorrhage |
| SYMPHONY | 9,233 | This compound vs. Aspirin | No significant additional benefit over aspirin | Increased minor bleeding incidents |
| Various Studies | Varies | This compound vs. Clopidogrel | No superior outcomes compared to standard therapies | Bleeding risks similar to other agents |
特性
IUPAC Name |
ethyl 2-[1-[2-[[4-(N'-hydroxycarbamimidoyl)benzoyl]amino]propanoyl]piperidin-4-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O6/c1-3-29-17(25)12-30-16-8-10-24(11-9-16)20(27)13(2)22-19(26)15-6-4-14(5-7-15)18(21)23-28/h4-7,13,16,28H,3,8-12H2,1-2H3,(H2,21,23)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNUCLPUOSXSNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1CCN(CC1)C(=O)C(C)NC(=O)C2=CC=C(C=C2)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172927-65-0 | |
| Record name | Sibrafiban | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172927-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















